molecular formula C19H16F3N3O4 B10996992 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(3,4,5-trifluorophenyl)propanamide

3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(3,4,5-trifluorophenyl)propanamide

Cat. No.: B10996992
M. Wt: 407.3 g/mol
InChI Key: QHGNEYBLEQJUQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(3,4,5-trifluorophenyl)propanamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(3,4,5-trifluorophenyl)propanamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of Dimethoxy Groups: The dimethoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Attachment of the Trifluorophenyl Group: The trifluorophenyl group can be attached through nucleophilic aromatic substitution reactions using trifluorobenzene derivatives and appropriate leaving groups.

    Formation of the Propanamide Moiety: The final step involves the coupling of the quinazolinone derivative with a propanamide precursor under amide bond-forming conditions, such as using coupling reagents like EDCI or HATU.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions could target the carbonyl group in the quinazolinone core, potentially yielding alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biological research, quinazolinone derivatives are studied for their potential as enzyme inhibitors, receptor modulators, and signaling pathway regulators. The presence of trifluorophenyl and dimethoxy groups may enhance the compound’s bioactivity and selectivity.

Medicine

Medicinally, this compound could be investigated for its potential therapeutic applications, such as anticancer, anti-inflammatory, and antimicrobial agents. Its structure suggests it may interact with specific molecular targets, leading to desired pharmacological effects.

Industry

In the industrial sector, this compound may find applications in the development of new materials, agrochemicals, and pharmaceuticals. Its unique properties could be harnessed for various commercial products.

Mechanism of Action

The mechanism of action of 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(3,4,5-trifluorophenyl)propanamide would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by:

    Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate access.

    Modulating Receptors: Interacting with cell surface or intracellular receptors to alter signaling pathways.

    Interfering with DNA/RNA: Binding to nucleic acids and disrupting their function.

Comparison with Similar Compounds

Similar Compounds

    4-oxoquinazoline derivatives: These compounds share the quinazolinone core and exhibit similar biological activities.

    Trifluorophenyl derivatives: Compounds containing the trifluorophenyl group are known for their enhanced metabolic stability and bioactivity.

    Dimethoxy-substituted compounds: These compounds often show improved solubility and pharmacokinetic properties.

Uniqueness

The uniqueness of 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(3,4,5-trifluorophenyl)propanamide lies in its combination of functional groups, which may confer distinct biological and chemical properties. The presence of both dimethoxy and trifluorophenyl groups could enhance its potency, selectivity, and stability compared to similar compounds.

Properties

Molecular Formula

C19H16F3N3O4

Molecular Weight

407.3 g/mol

IUPAC Name

3-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-(3,4,5-trifluorophenyl)propanamide

InChI

InChI=1S/C19H16F3N3O4/c1-28-15-7-11-14(8-16(15)29-2)23-9-25(19(11)27)4-3-17(26)24-10-5-12(20)18(22)13(21)6-10/h5-9H,3-4H2,1-2H3,(H,24,26)

InChI Key

QHGNEYBLEQJUQD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=CC(=C(C(=C3)F)F)F)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.